molecular formula C14H17NO2 B2683900 rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2155840-92-7

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B2683900
CAS No.: 2155840-92-7
M. Wt: 231.295
InChI Key: GFVULRVZLGNKEI-JSGCOSHPSA-N
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Description

rac-(1R,5R)-3-benzyl-3-azabicyclo[320]heptane-1-carboxylic acid is a bicyclic compound that contains a benzyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Functionalization to introduce the carboxylic acid group: This can be done through oxidation reactions or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and systems.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: Similar bicyclic structure but lacks the benzyl group.

    rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid: Contains a tert-butoxycarbonyl group instead of a benzyl group.

Uniqueness

rac-(1R,5R)-3-benzyl-3-azabicyclo[320]heptane-1-carboxylic acid is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVULRVZLGNKEI-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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